Product packaging for 2-(3-Fluoropropoxy)acetic acid(Cat. No.:CAS No. 1592473-74-9)

2-(3-Fluoropropoxy)acetic acid

Cat. No.: B2693056
CAS No.: 1592473-74-9
M. Wt: 136.122
InChI Key: DCUYWQOMWHHKNR-UHFFFAOYSA-N
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Description

Contextual Significance of Fluorinated Carboxylic Acids in Modern Organic and Medicinal Chemistry Research

Fluorinated carboxylic acids represent a pivotal class of compounds in the landscape of organic and medicinal chemistry. Current time information in Bangalore, IN. The strategic incorporation of fluorine atoms into organic molecules can profoundly alter their physical, chemical, and biological properties. nus.edu.sg Fluorine's high electronegativity can increase the acidity of the carboxylic acid group, influence molecular conformation, and enhance metabolic stability by blocking sites susceptible to oxidative metabolism. nih.gov These attributes have made fluorinated compounds integral to the development of new pharmaceuticals and advanced materials. researchgate.netntnu.edu Consequently, the development of synthetic methods to access novel fluorinated building blocks is a significant focus of ongoing research. nus.edu.sgresearchgate.net The pursuit of molecules with tailored properties has led chemists to explore structures where fluorine is introduced at specific positions to fine-tune lipophilicity and binding interactions with biological targets. researchgate.net

Historical Development and Evolution of Synthetic Strategies for Ether-Containing Acetic Acid Derivatives

The synthesis of ether-containing acetic acid derivatives has a long history, traditionally relying on methods like the Williamson ether synthesis, where an alkoxide reacts with a haloacetic acid ester. More contemporary strategies have emerged to provide greater efficiency and functional group tolerance. These include advancements in C-H activation and cross-dehydrogenative coupling, which allow for the direct formation of C-O and C-C bonds, simplifying synthetic routes.

Furthermore, catalytic processes have been developed to construct these scaffolds. For instance, methods involving the carbonylation of ethers have been explored for the production of acetic acid and its derivatives. nus.edu.sg The synthesis of related structures, such as 2-(4-fluorophenoxy) acetic acid, has been achieved by refluxing the corresponding phenol (B47542) with ethyl chloroacetate (B1199739), showcasing a common pathway to phenoxyacetic acids. The evolution of these synthetic methods continues to be driven by the need for more efficient, selective, and environmentally benign processes to create complex molecular architectures.

Current Research Landscape and Emerging Academic Interest in 2-(3-Fluoropropoxy)acetic acid

While this compound itself is not the subject of a vast body of dedicated literature, its structural motifs are featured in compounds of significant academic and research interest, particularly in the field of medical imaging. The 3-fluoropropoxy group is a key component in the design of various radiotracers for Positron Emission Tomography (PET). researchgate.net This is because the fluorine atom can be substituted with the radioactive isotope ¹⁸F (half-life ~110 minutes), allowing for non-invasive imaging of biological processes.

Research has focused on incorporating the [¹⁸F]fluoropropoxy group into complex molecules designed to bind to specific biological targets. For example, researchers have developed [¹⁸F]FPOIBG (4-[¹⁸F]Fluoropropoxy-3-iodobenzylguanidine), an analogue of meta-iodobenzylguanidine (MIBG), for imaging the norepinephrine (B1679862) transporter in neuroendocrine tumors. nih.gov Similarly, fluoropropoxy analogues of other neurologically active compounds have been synthesized and evaluated for their potential to image targets like the serotonin (B10506) transporter (SERT). nih.gov These studies highlight that the primary interest in the this compound scaffold lies in its potential role as a precursor or building block for these more complex, functional molecules. The synthesis of a vitamin E analogue, (R)-6-(3-Fluoropropoxy)-2,7,8-trimethyl-2-(4,8,12-trimethyltrideca-3,7,11-trien-1-yl)-chromane, further demonstrates the utility of the fluoropropoxy chain in modifying biologically active natural products. mdpi.com

Scope and Objectives of Academic Inquiry into the this compound Scaffold

The academic inquiry into the this compound scaffold is primarily driven by its potential applications as a versatile synthon in medicinal and materials chemistry. The objectives of studying this compound and its derivatives include:

Development of Novel PET Radiotracers: A primary goal is to use the scaffold to synthesize new ¹⁸F-labeled PET ligands. The ether linkage and acetic acid moiety provide points for further chemical modification, allowing for attachment to various pharmacophores that target specific receptors, enzymes, or transporters in the body. nih.govnih.gov

Fragment-Based Drug Discovery: The compound can serve as a fragment in drug discovery programs. The fluoropropoxy ether moiety offers a specific combination of polarity, hydrogen bond accepting capacity, and metabolic stability that can be used to optimize the pharmacokinetic and pharmacodynamic properties of lead compounds.

Synthesis of Bioactive Analogues: Researchers aim to incorporate the this compound structure into known biologically active molecules. This allows for the systematic study of how this specific fluorinated side chain influences a molecule's activity, selectivity, and metabolic profile compared to non-fluorinated or alternatively fluorinated analogues. researchgate.net

Exploration of Synthetic Methodologies: The synthesis of this compound itself presents an opportunity to develop and refine fluorination and etherification techniques, contributing to the broader field of synthetic organic chemistry.

Chemical Compound Data

Table 1: Properties of this compound

PropertyValueSource
Molecular FormulaC₅H₉FO₃ sigmaaldrich.comguidechem.com
Molecular Weight136.12 g/mol sigmaaldrich.com
CAS Number1592473-74-9 sigmaaldrich.comguidechem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9FO3 B2693056 2-(3-Fluoropropoxy)acetic acid CAS No. 1592473-74-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(3-fluoropropoxy)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9FO3/c6-2-1-3-9-4-5(7)8/h1-4H2,(H,7,8)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCUYWQOMWHHKNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCC(=O)O)CF
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9FO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2 3 Fluoropropoxy Acetic Acid and Its Analogues

Strategic Retrosynthetic Analysis for the 2-(3-Fluoropropoxy)acetic acid Core Structure

Retrosynthetic analysis is a problem-solving technique for designing organic syntheses. It involves the deconstruction of a target molecule into simpler, commercially available starting materials through a series of imaginary "disconnections" of chemical bonds. For this compound, two primary disconnections guide the synthetic strategy.

The most logical disconnection is at the ether linkage (C-O bond), which is a common and reliable bond-forming reaction. This leads to two key synthons: a 3-fluoropropoxy cation and a carboxymethyl anion. The corresponding synthetic equivalents are an activated form of 3-fluoropropanol (e.g., 3-fluoropropyl halide or sulfonate) and a salt of a haloacetic acid or its ester.

A second disconnection can be made at the carboxylic acid functionality, suggesting a late-stage oxidation of a corresponding alcohol or aldehyde precursor. However, the ether disconnection is generally more convergent and efficient.

The primary retrosynthetic pathway can be visualized as follows:

This analysis highlights the critical importance of efficiently preparing the key intermediate, 3-fluoropropanol, and its activated forms.

Synthesis and Optimization of Key Fluorinated Propoxy Precursors for this compound

The successful synthesis of this compound hinges on the availability and reactivity of the 3-fluoropropoxy precursor. This section details the synthesis of 3-fluoropropanol and its subsequent activation for etherification.

Routes to 3-Fluoropropanol and its Activated Forms

3-Fluoropropanol can be synthesized from various starting materials. A common laboratory-scale preparation involves the nucleophilic substitution of a suitable leaving group in a propane-1,3-diol derivative with a fluoride (B91410) source. For instance, the reaction of 1,3-propanediol (B51772) with a fluorinating agent like diethylaminosulfur trifluoride (DAST) or by converting one of the hydroxyl groups into a good leaving group followed by displacement with fluoride.

Once 3-fluoropropanol is obtained, it must be "activated" to facilitate the subsequent etherification reaction. Activation involves converting the hydroxyl group into a better leaving group, such as a halide or a sulfonate ester (tosylate or mesylate).

3-Fluoropropyl Halides: 3-Bromo-1-fluoropropane can be synthesized from 1,3-dibromopropane (B121459) by a halogen exchange reaction using a fluoride salt like potassium fluoride.

3-Fluoropropyl Sulfonates: Tosylates and mesylates are excellent leaving groups and can be readily prepared by reacting 3-fluoropropanol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl), respectively, in the presence of a base like pyridine (B92270) or triethylamine.

PrecursorStarting Material(s)Reagent(s)Solvent(s)Key ConditionsYield (%)
3-Fluoropropanol 1,3-PropanediolDiethylaminosulfur trifluoride (DAST)Dichloromethane-78 °C to rtModerate
1-Bromo-3-fluoropropane 1,3-DibromopropanePotassium fluorideDiethylene glycol120 °CGood
3-Fluoropropyl tosylate 3-Fluoropropanolp-Toluenesulfonyl chloride, PyridineDichloromethane0 °C to rtHigh
3-Fluoropropyl mesylate 3-FluoropropanolMethanesulfonyl chloride, TriethylamineDichloromethane0 °C to rtHigh

Etherification Strategies for the Formation of the Propoxy Linkage

The formation of the ether bond is a crucial step in the synthesis of this compound. The Williamson ether synthesis is the most widely employed method for this transformation. This reaction involves the nucleophilic substitution of an alkyl halide or sulfonate by an alkoxide.

In the context of synthesizing the target molecule, the sodium salt of an acetic acid derivative (e.g., ethyl chloroacetate (B1199739) or ethyl bromoacetate) is reacted with an activated form of 3-fluoropropanol. The choice of base, solvent, and reaction conditions can significantly impact the yield and purity of the resulting ether.

Commonly used bases include sodium hydride (NaH), which irreversibly deprotonates the alcohol, and weaker bases like potassium carbonate when starting with a haloacetic acid. The reaction is typically carried out in a polar aprotic solvent such as dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF).

Phase-transfer catalysis (PTC) offers a greener and often more efficient alternative to traditional Williamson ether synthesis. In PTC, a catalyst (e.g., a quaternary ammonium (B1175870) salt) facilitates the transfer of the alkoxide from an aqueous or solid phase to an organic phase where the reaction with the alkyl halide occurs. This can lead to faster reaction times, milder conditions, and reduced use of organic solvents.

Etherification MethodNucleophileElectrophileBase/CatalystSolvent(s)Key ConditionsYield (%)
Williamson Ether Synthesis Glycolic acid3-Fluoropropyl bromideSodium hydrideTHFRefluxGood
Williamson Ether Synthesis Ethyl chloroacetate3-FluoropropanolSodium hydrideDMF0 °C to rtHigh
Phase-Transfer Catalysis Glycolic acid3-Fluoropropyl tosylateTetrabutylammonium bromide / NaOHToluene/Water80 °CHigh

Direct Synthetic Routes to this compound: Methodological Innovations

While the stepwise synthesis via precursor preparation and subsequent etherification is robust, direct synthetic routes that minimize the number of synthetic steps are highly desirable for their efficiency and atom economy.

One-Pot and Cascade Reactions in this compound Synthesis

One-pot reactions, where multiple transformations are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of reduced waste, time, and resources. A plausible one-pot synthesis of this compound could involve the in situ formation of the 3-fluoropropyl alkoxide from 3-fluoropropanol and a base, followed by the direct addition of a haloacetic acid ester. Subsequent hydrolysis of the ester, either by adding water and heating or by adjusting the pH, would yield the final product in a single operational sequence.

Cascade reactions, a subset of one-pot reactions, involve a series of intramolecular or intermolecular transformations where the first reaction generates a reactive intermediate that triggers the subsequent reaction. While specific cascade reactions for the synthesis of this compound are not extensively reported, the development of novel catalytic systems that can orchestrate an etherification followed by a C-H activation/carboxylation of the ether methyl group represents an exciting frontier in this area.

Sustainable and Green Chemistry Approaches in its Preparation

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of this compound can be made more sustainable through several approaches:

Use of Greener Solvents: Replacing hazardous solvents like DMF with more environmentally benign alternatives such as anisole, cyclopentyl methyl ether (CPME), or even water (in the case of phase-transfer catalysis) can significantly reduce the environmental impact of the synthesis.

Catalytic Methods: Employing catalytic amounts of reagents instead of stoichiometric ones is a cornerstone of green chemistry. The use of phase-transfer catalysts is a prime example. Furthermore, research into solid-supported catalysts that can be easily recovered and reused is an active area of investigation.

Biocatalysis: Enzymes offer a highly selective and environmentally friendly alternative to traditional chemical catalysts. While biocatalytic etherification is still a developing field, the use of lipases or other hydrolases in reverse (esterification) or transesterification reactions could potentially be adapted for the synthesis of the ester precursor of this compound. Furthermore, engineered enzymes could one day be used for the direct fluorination of precursors or the construction of the ether linkage under mild, aqueous conditions.

The continuous development of these innovative and sustainable methodologies will be crucial for the efficient and environmentally responsible production of this compound and its analogues for various applications.

Derivatization and Functionalization Strategies for this compound

The chemical versatility of this compound allows for a wide range of structural modifications. These transformations can be broadly categorized into reactions involving the carboxylic acid group and alterations to the fluorinated side chain. Such derivatizations are crucial for modulating the biological activity, physical properties, and potential applications of the parent compound.

Transformations at the Carboxylic Acid Moiety

The carboxylic acid functional group is a hub for a variety of chemical transformations, enabling the synthesis of a diverse array of derivatives, including esters, amides, and alcohols.

Esterification: The conversion of this compound to its corresponding esters is a fundamental transformation. The Fischer-Speier esterification, a classic acid-catalyzed reaction with an alcohol, is a common method. wikipedia.orgchemguide.co.uk The reaction is typically carried out by refluxing the carboxylic acid with an excess of the desired alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. masterorganicchemistry.com The equilibrium of this reaction can be shifted towards the product by removing water as it is formed, often through azeotropic distillation. wikipedia.org For more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. commonorganicchemistry.com

ReactantReagent/CatalystProductReference
This compoundMethanol (B129727), H₂SO₄Methyl 2-(3-fluoropropoxy)acetate masterorganicchemistry.com
This compoundEthanol, p-TsOHEthyl 2-(3-fluoropropoxy)acetate wikipedia.org
This compoundIsopropanol, DCC, DMAPIsopropyl 2-(3-fluoropropoxy)acetate commonorganicchemistry.com

Amidation: The formation of amides from this compound can be achieved by direct reaction with primary or secondary amines. However, this direct approach often requires high temperatures to drive off the water formed, which can be detrimental to complex molecules. libretexts.org More commonly, the carboxylic acid is first activated to facilitate the reaction under milder conditions. organic-chemistry.org Activating agents such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) or carbonyldiimidazole (CDI) are frequently used to form an active intermediate that readily reacts with an amine to yield the corresponding amide. nih.gov This method is broadly applicable and tolerates a wide range of functional groups on both the carboxylic acid and the amine.

ReactantReagent/CatalystProductReference
This compoundAmmonia, Heat2-(3-Fluoropropoxy)acetamide libretexts.org
This compoundAniline, EDCI, HOBtN-phenyl-2-(3-fluoropropoxy)acetamide nih.gov
This compoundPiperidine, CDI1-(2-(3-Fluoropropoxy)acetyl)piperidine organic-chemistry.org

Reduction to Alcohols: The carboxylic acid moiety can be reduced to a primary alcohol, yielding 2-(3-Fluoropropoxy)ethanol. Strong reducing agents such as lithium aluminum hydride (LiAlH₄) in an ethereal solvent like tetrahydrofuran (THF) are typically required for this transformation. The reaction proceeds via the formation of an aluminum alkoxide intermediate, which is subsequently hydrolyzed to afford the alcohol. It is important to note that this reduction is generally not compatible with many other functional groups.

Modifications and Analogues of the Fluorinated Propoxy Chain

Altering the structure of the 3-fluoropropoxy chain offers another avenue for creating novel analogues with potentially different properties. These modifications can include changing the chain length, introducing branching, or incorporating other functional groups.

The synthesis of such analogues often starts from precursors other than this compound itself. For example, Williamson ether synthesis can be employed by reacting a suitable fluorinated alcohol with an α-haloacetate ester. To introduce variations in the chain, one could start with different fluorinated alcohols, such as 2-fluoroethanol (B46154) or 4-fluorobutanol, to generate analogues with shorter or longer fluorinated chains, respectively.

Further functionalization of the propoxy chain can be challenging due to the relative inertness of the C-F bond. However, radical-based reactions or the use of highly reactive intermediates can sometimes be employed to introduce new functionalities. For instance, the synthesis of fluorinated ethers through the deprotonation of fluorinated glycols followed by the addition of alkoxy halides has been reported as a method to create more complex fluorinated ether structures. researchgate.net

Precursor 1Precursor 2Product Analogue
3-FluoropropanolEthyl bromoacetateEthyl 2-(3-fluoropropoxy)acetate
4-FluorobutanolMethyl chloroacetateMethyl 2-(4-fluorobutoxy)acetate
1,3-Difluoropropan-2-oltert-Butyl iodoacetatetert-Butyl 2-((1,3-difluoropropan-2-yl)oxy)acetate

Chiral Synthesis Approaches for Enantiomerically Pure this compound Analogues

The introduction of a stereocenter at the α-position of this compound can lead to enantiomers with distinct biological activities. The synthesis of enantiomerically pure analogues can be achieved through several strategies, including chiral pool synthesis, the use of chiral auxiliaries, asymmetric catalysis, and chiral resolution.

Chiral Pool Synthesis: This approach utilizes readily available chiral starting materials. For instance, a chiral α-hydroxy ester, such as ethyl (S)-lactate, could be used as a starting point. O-alkylation of the hydroxyl group with a 3-fluoropropyl halide would yield the corresponding enantiomerically pure 2-(3-fluoropropoxy)propanoate.

Chiral Auxiliaries: A common strategy involves the use of a chiral auxiliary, which is a chiral molecule that is temporarily incorporated into the substrate to direct a diastereoselective transformation. uwo.ca For example, an achiral α-haloacetyl group can be attached to a chiral auxiliary, such as an Evans oxazolidinone. Subsequent nucleophilic substitution with 3-fluoropropoxide would proceed with high diastereoselectivity. Finally, removal of the chiral auxiliary would yield the enantiomerically enriched this compound.

Asymmetric Catalysis: The development of catalytic asymmetric methods provides a more efficient route to chiral compounds. For example, the asymmetric hydrogenation of a suitable α,β-unsaturated precursor, such as an α-(3-fluoropropoxy)acrylate, using a chiral transition metal catalyst (e.g., based on rhodium or ruthenium with chiral phosphine (B1218219) ligands) can afford the desired enantiomerically enriched product. researchgate.netnsf.gov

Chiral Resolution: In cases where a racemic mixture of a this compound analogue is synthesized, the enantiomers can be separated through chiral resolution. wikipedia.org This is often achieved by forming diastereomeric salts with a chiral amine, such as (R)- or (S)-1-phenylethylamine. libretexts.org The differing solubilities of the diastereomeric salts allow for their separation by fractional crystallization. Subsequent acidification of the separated salts regenerates the individual enantiomers of the carboxylic acid. Another approach is enzymatic kinetic resolution, where an enzyme, such as a lipase, selectively catalyzes the transformation (e.g., esterification or amidation) of one enantiomer, allowing for the separation of the unreacted enantiomer from the derivatized one. researchgate.net

MethodKey Reagent/StrategyOutcomeReference
Chiral Pool Synthesis(S)-Ethyl lactateEnantiomerically pure ester
Chiral AuxiliaryEvans oxazolidinoneDiastereoselective alkylation uwo.ca
Asymmetric CatalysisChiral Rhodium CatalystEnantioselective hydrogenation researchgate.netnsf.gov
Chiral Resolution(R)-1-PhenylethylamineSeparation of diastereomeric salts wikipedia.orglibretexts.org
Enzymatic ResolutionLipase B from Candida antarcticaKinetic resolution of racemic esters/amines researchgate.net

Analytical and Spectroscopic Methodologies for Research Oriented Characterization of 2 3 Fluoropropoxy Acetic Acid

Chromatographic Separation and Purification Techniques in the Study of 2-(3-Fluoropropoxy)acetic acid and its Synthetic Intermediates

Chromatographic techniques are indispensable for the isolation and purification of this compound from reaction mixtures and for the analytical assessment of its purity. The choice of method is dictated by the physicochemical properties of the analyte and the matrix in which it is present.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isolation

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of non-volatile compounds like this compound. Reversed-phase HPLC is particularly well-suited for this purpose, where a nonpolar stationary phase is used with a polar mobile phase.

For quantitative analysis and purity determination, a C18 column is commonly employed. The mobile phase typically consists of a mixture of an aqueous component, often with a pH modifier like acetic or formic acid to suppress the ionization of the carboxylic acid group, and an organic solvent such as acetonitrile (B52724) or methanol (B129727). nih.gov Detection is most commonly achieved using a UV detector, typically at a wavelength around 210 nm where the carboxylic acid moiety absorbs.

In instances where higher sensitivity is required, derivatization of the carboxylic acid with a fluorescent tag can be performed. nih.gov Reagents such as 3-bromoacetyl coumarin (B35378) can be used to create a highly fluorescent ester, allowing for detection at picomolar concentrations. nih.gov

Interactive Data Table: Illustrative HPLC Parameters for this compound Analysis

ParameterValue/ConditionPurpose
Column C18, 4.6 x 150 mm, 5 µmSeparation based on hydrophobicity
Mobile Phase A: 0.1% Formic Acid in WaterB: AcetonitrileGradient elution for optimal separation
Gradient 10% B to 90% B over 15 minTo elute compounds with varying polarities
Flow Rate 1.0 mL/minStandard analytical flow rate
Column Temp. 30 °CFor reproducible retention times
Detection UV at 210 nmDetection of the carboxylic acid group
Injection Vol. 10 µLStandard injection volume

Gas Chromatography (GC) Applications in Mixture Analysis

Due to the low volatility of carboxylic acids, direct analysis of this compound by Gas Chromatography (GC) is challenging. Therefore, a derivatization step is necessary to convert the acid into a more volatile ester. nih.gov A common approach is methylation to form methyl 2-(3-fluoropropoxy)acetate. nih.gov This can be achieved using reagents such as diazomethane (B1218177) or by heating with methanol in the presence of an acid catalyst. nih.gov

Once derivatized, the resulting ester can be readily analyzed by GC. A mid-polarity capillary column, such as one coated with a polyethylene (B3416737) glycol (wax) phase, is often suitable for the separation of such esters. gcms.cz Flame Ionization Detection (FID) is a robust and widely used detection method for this type of analysis.

Advanced Column Chemistries for Resolution of this compound Derivatives

For the separation of structurally similar synthetic intermediates or potential impurities, advanced column chemistries in both HPLC and GC are employed. In HPLC, columns with different stationary phases, such as phenyl-hexyl or embedded polar groups, can offer alternative selectivity to the standard C18 phase. For GC, the use of chiral stationary phases can be critical if stereoisomers of this compound or its precursors are present.

High-Resolution Mass Spectrometry Approaches for Molecular Formula and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of this compound, as well as for elucidating its structure through fragmentation analysis.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is well-suited for the analysis of polar molecules like carboxylic acids, often directly from an HPLC eluent. nih.gov In negative ion mode, this compound will readily deprotonate to form the [M-H]⁻ ion, allowing for the accurate determination of its molecular weight. High-resolution mass spectrometers, such as time-of-flight (TOF) or Orbitrap instruments, can provide mass measurements with high accuracy, enabling the confident determination of the elemental formula.

Fragmentation of the [M-H]⁻ ion can be induced in the mass spectrometer (MS/MS) to provide structural information. A characteristic fragmentation pathway for this molecule would be the loss of CO₂ (44 Da) from the carboxylate group.

Interactive Data Table: Predicted ESI-MS Data for this compound

IonModeCalculated m/zDescription
[C₅H₈FO₃]⁻Negative135.0457Deprotonated molecule [M-H]⁻
[C₄H₈FO]⁻Negative91.0559Fragment from loss of CO₂

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

For the analysis of the volatile methyl ester derivative of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice. nih.gov Electron Ionization (EI) is typically used in GC-MS, which is a higher-energy ionization technique that results in extensive fragmentation. acdlabs.com

The resulting mass spectrum will contain a molecular ion peak (M⁺) corresponding to the methyl ester, as well as a series of fragment ions that are characteristic of the molecule's structure. Key fragmentation pathways would include cleavage of the ether bond and loss of the methoxycarbonyl group. The fragmentation pattern provides a "fingerprint" that can be used for definitive identification. acdlabs.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Stereochemical Assignment of this compound Analogues

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the precise molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms.

Proton (¹H) NMR spectroscopy reveals the number of distinct proton environments and their neighboring protons. For this compound, five unique signals are expected, excluding the exchangeable acidic proton. The acidic proton of the carboxyl group is typically observed as a broad singlet at a significantly downfield chemical shift, often between 10-13 ppm, due to strong deshielding and hydrogen bonding. orgchemboulder.comlibretexts.org

The methylene (B1212753) protons adjacent to the fluorine atom (-CH₂F) are expected to appear as a triplet of doublets. The primary splitting into a triplet is due to coupling with the adjacent methylene protons (-CH₂-), and the secondary, larger splitting into a doublet is due to coupling with the ¹⁹F nucleus. The protons of the central methylene group in the propoxy chain (-O-CH₂-CH₂-CH₂-F) would likely appear as a multiplet, specifically a quintet of doublets, resulting from coupling to the two adjacent methylene groups and the distant fluorine atom. The methylene group protons adjacent to the ether oxygen (-O-CH₂-) are expected to be a triplet, while the methylene protons of the acetic acid moiety (-O-CH₂-COOH) would appear as a singlet, as they have no adjacent protons.

Table 1: Predicted ¹H NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Proton AssignmentPredicted δ (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
HOOC -CH₂-~11.0broad singlet-
HOOC-CH₂ -O-~4.15singlet-
-O-CH₂ -CH₂-~3.70tripletJ(H,H) ≈ 6.2
-CH₂-CH₂ -CH₂-F~2.05quintet of doubletsJ(H,H) ≈ 6.2, J(H,F) ≈ 25
-CH₂-CH₂ -F~4.50triplet of doubletsJ(H,H) ≈ 6.2, J(H,F) ≈ 47

Carbon-13 (¹³C) NMR spectroscopy is used to determine the carbon framework of a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, five distinct signals are anticipated, one for each unique carbon atom. The carbonyl carbon (C=O) of the carboxylic acid is the most deshielded, typically appearing in the 170-185 ppm region. libretexts.org The carbon atom bonded to the fluorine (C-F) will exhibit a large one-bond carbon-fluorine coupling (¹JCF), appearing as a doublet. The other carbon atoms in the propoxy chain will also show smaller two- and three-bond couplings to fluorine. oregonstate.educompoundchem.com The carbons attached to the ether and carboxylic acid oxygens will appear in the 60-80 ppm range. libretexts.org

Table 2: Predicted ¹³C NMR Data for this compound Predicted chemical shifts (δ) in ppm relative to TMS.

Carbon AssignmentPredicted δ (ppm)Predicted Multiplicity (due to C-F coupling)Predicted Coupling Constant (Hz)
C =O~175singlet-
HOOC-C H₂-O-~68singlet-
-O-C H₂-CH₂-~69triplet³J(C,F) ≈ 5
-CH₂-C H₂-CH₂-F~30doublet of triplets²J(C,F) ≈ 20
-CH₂-C H₂-F~80doublet¹J(C,F) ≈ 165

Fluorine-19 (¹⁹F) NMR is a highly sensitive technique for analyzing fluorine-containing compounds due to the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus. wikipedia.orgnih.gov It offers a wide chemical shift range, minimizing signal overlap. azom.com For this compound, a single ¹⁹F resonance is expected. This signal's chemical shift, typically in the range of -200 to -220 ppm for a fluoroalkane environment, is highly sensitive to the local electronic structure. wikipedia.org The signal will be split into a triplet of triplets due to coupling with the geminal (-CH₂F) and vicinal (-CH₂-CH₂F) protons. wikipedia.org

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra by revealing through-bond and through-space correlations. science.gov

COSY (Correlation Spectroscopy): This ¹H-¹H correlation experiment would show cross-peaks between protons that are coupled to each other (typically over two or three bonds). sdsu.edu For this compound, COSY would confirm the connectivity of the propoxy chain, showing correlations between the protons at C3' and C2', and between the protons at C2' and C1'.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly attached ¹H and ¹³C nuclei. nih.gov Each CH₂ group in the molecule would produce a cross-peak connecting its proton chemical shift to its carbon chemical shift, allowing for definitive assignment of the carbon skeleton. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons over two or three bonds. sdsu.edu This is particularly useful for identifying quaternary carbons and piecing together molecular fragments. For example, a correlation would be expected between the protons of the -O-CH₂-COOH group and the carbonyl carbon (C=O), confirming the structure of the acetic acid moiety and its connection to the ether oxygen. libretexts.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis of this compound

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. azooptics.comnih.gov

Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to be dominated by absorptions from the carboxylic acid group. A very broad O-H stretching band from 2500 to 3300 cm⁻¹ is characteristic of the hydrogen-bonded dimer form of carboxylic acids. libretexts.org A strong, sharp absorption corresponding to the C=O (carbonyl) stretch is expected around 1710 cm⁻¹. libretexts.org Other key absorptions include the C-O-C (ether) stretching vibration, typically a strong band around 1100 cm⁻¹, and the C-F stretch, which is also a strong band usually found in the 1100-1000 cm⁻¹ region. mdpi.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While the O-H stretch is typically weak in Raman, the C=O stretch gives a strong signal. The C-C and C-H vibrations within the alkyl chain would also be readily observable. mdpi.comresearchgate.net Raman is particularly useful for analyzing the molecule in aqueous solutions, where the strong IR absorption of water can obscure other signals. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

Functional GroupBond VibrationTechniqueExpected Wavenumber (cm⁻¹)Intensity
Carboxylic AcidO-H stretchIR2500 - 3300Strong, Very Broad
Carboxylic AcidC=O stretchIR, Raman1700 - 1725Strong (IR), Strong (Raman)
Carboxylic AcidC-O stretchIR1210 - 1320Medium
Alkyl EtherC-O-C stretchIR1070 - 1150Strong
FluoroalkaneC-F stretchIR1000 - 1100Strong
MethyleneC-H stretchIR, Raman2850 - 2960Medium-Strong

X-Ray Crystallography for Solid-State Structure Determination of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state, provided a suitable single crystal can be grown. For a derivative of this compound, this technique would provide precise data on bond lengths, bond angles, and torsional angles. nih.gov

2 3 Fluoropropoxy Acetic Acid As a Crucial Building Block in Advanced Organic Synthesis Research

Precursor in the Synthesis of Investigational Small Molecules for Medicinal Chemistry Research

2-(3-Fluoropropoxy)acetic acid serves as a valuable building block in medicinal chemistry for the synthesis of investigational small molecules. Its bifunctional nature, featuring both a carboxylic acid and a fluorinated alkyl chain, allows for versatile chemical modifications and incorporation into a variety of molecular scaffolds. The presence of the fluorine atom can significantly influence the physicochemical properties of the resulting molecules, such as lipophilicity, metabolic stability, and binding affinity to biological targets.

Integration into Ligand Scaffolds for Target Identification Studies

While specific examples of the direct integration of this compound into ligand scaffolds for target identification studies are not extensively detailed in publicly available literature, its structural motifs are relevant to the design of such molecules. The carboxylic acid handle provides a convenient point for amide bond formation, a common linkage in biologically active compounds. This allows for its conjugation to other fragments or core structures to build a library of ligands for screening against various biological targets.

The fluoropropoxy moiety is of particular interest in ligand design. The introduction of fluorine can alter the conformation of a molecule and introduce favorable interactions with protein targets, such as hydrogen bonding or dipole-dipole interactions. For instance, in the design of bitopic ligands for D3-selective antagonists, a 5-(3-Fluoropropyl)-2,3-dimethoxybenzoic acid was utilized, highlighting the utility of the fluoropropyl group in creating ligands with high binding affinity. mdpi.com The flexible nature of the propoxy chain in this compound allows the fluorine atom to explore different regions of a binding pocket, potentially leading to enhanced potency and selectivity.

Utility in the Construction of Prodrug Systems for Research

The carboxylic acid group of this compound makes it a suitable candidate for the construction of prodrug systems, although specific examples utilizing this exact molecule are not prevalent in the literature. Prodrugs are inactive or less active derivatives of a parent drug that undergo biotransformation in the body to release the active pharmaceutical ingredient. researchgate.netresearchgate.net This strategy is often employed to improve a drug's solubility, permeability, stability, or to achieve targeted delivery. researchgate.netresearchgate.netnih.govnih.gov

One of the most common prodrug strategies involves the esterification of a carboxylic acid to mask its polarity, thereby enhancing its ability to cross cell membranes. nih.gov The carboxylic acid of this compound could be esterified with an alcohol, creating a more lipophilic prodrug. Once absorbed, endogenous esterases would hydrolyze the ester bond, releasing the active parent molecule. This approach is particularly useful for drugs with poor oral bioavailability. mdpi.com For example, a polymeric prodrug of 5-fluorouracil-1-acetic acid was developed using a multi-hydroxyl polyethylene (B3416737) glycol derivative as the drug carrier to improve drug loading and retention time. ijpsm.comnih.gov Similarly, the synthesis of mutual prodrugs, where two different drugs are linked together, has been explored to achieve synergistic therapeutic effects. ijpsm.com

Interactive Table: Common Prodrug Strategies for Carboxylic Acids

Prodrug TypePromoietiesRationale
EstersAlcohols, GlycolsIncrease lipophilicity, enhance membrane permeability
AmidesAmines, Amino AcidsImprove stability, target specific transporters
Carbonates
Carbamates
PhosphatesEnhance aqueous solubility

Applications in the Development of Radioligands and Imaging Probes for Biomedical Research

The fluoropropoxy group in this compound makes it an attractive scaffold for the development of radioligands and imaging probes, particularly for Positron Emission Tomography (PET).

Synthesis of ¹⁸F-Labeled Analogues for Positron Emission Tomography (PET) Research

Fluorine-18 (¹⁸F) is a widely used radionuclide for PET imaging due to its favorable decay characteristics, including a half-life of 109.7 minutes and low positron energy, which allows for high-resolution imaging. mdpi.comnih.govnih.govmdpi.com The synthesis of ¹⁸F-labeled radiotracers is a critical area of research for the non-invasive in vivo study of biological processes. nih.gov

While the direct ¹⁸F-labeling of this compound has not been specifically described, the synthesis of molecules containing the ¹⁸F-fluoropropoxy group is well-established. Typically, this involves the nucleophilic substitution of a suitable leaving group, such as a tosylate or mesylate, with [¹⁸F]fluoride. For example, a common precursor would be a 3-hydroxypropoxy derivative which can be tosylated and subsequently reacted with [¹⁸F]F⁻ to introduce the radioisotope. This approach has been successfully used in the synthesis of various PET radioligands. nih.govnih.gov

Table: Examples of ¹⁸F-Labeled PET Tracers with Alkoxy Groups

RadiotracerTargetApplication
[¹⁸F]FEPPATranslocator Protein (TSPO)Neuroinflammation imaging mdpi.com
[¹⁸F]PBR06Translocator Protein (TSPO)Neuroinflammation imaging mdpi.com
2-[¹⁸F]FluoroethanolNucleophile for tracer synthesisPET tracer development nih.gov
3-[¹⁸F]FluoropropanolNucleophile for tracer synthesisPET tracer development nih.gov
[¹⁸F]TOZ1Adenosine A₂A ReceptorNeuroreceptor imaging mdpi.com

Chelation and Conjugation Strategies for Molecular Probe Development

The development of molecular probes for imaging often involves the chelation of a metal ion, which can be a radionuclide for nuclear imaging or a paramagnetic metal for Magnetic Resonance Imaging (MRI). researchgate.netnih.govnih.gov The carboxylic acid group of this compound can potentially participate in the coordination of metal ions. However, a single carboxylate is generally a weak chelator, and for stable metal complexes, multidentate ligands are typically required. nih.govnih.gov

Therefore, this compound would more likely be used as a building block to be conjugated to a more robust chelating agent. The carboxylic acid can be activated and coupled to an amine-functionalized chelator, thereby incorporating the fluoropropoxy moiety into the final molecular probe. This strategy allows for the combination of a metal-chelating core with a fluorine-containing group that can be used for ¹⁹F MRI or for radiolabeling with ¹⁸F for dual-modality imaging. The synthesis of conjugates of multidentate chelate ligands with molecular targeting vectors is a common strategy in the development of radiometal chelates and MRI contrast agents. nih.gov

Contributions to Agrochemical Research: Synthesis of Research Compounds

Fluorine-containing compounds play a significant role in the agrochemical industry, with many successful herbicides, fungicides, and insecticides incorporating fluorine atoms to enhance their efficacy and metabolic stability. nih.govmdpi.com The introduction of fluorine can lead to increased biological activity and favorable physicochemical properties.

While there are no specific, widely reported examples of this compound being used in the synthesis of commercial agrochemicals, its structure makes it a plausible intermediate for the synthesis of novel research compounds in this field. Arylpropionic acid derivatives are a known class of compounds with a broad range of biological activities, including applications in agriculture. nih.govnih.gov The carboxylic acid of this compound could be derivatized to form amides, esters, or other functional groups commonly found in bioactive agrochemical molecules. For instance, the synthesis of novel diamide (B1670390) compounds by combining pyrazolyl and polyfluoro-substituted phenyl groups into alanine (B10760859) or 2-aminobutyric acid skeletons has been explored for the development of new pesticides. nih.gov This highlights the modular approach often used in agrochemical research, where different building blocks are combined to create new active ingredients.

Mechanistic Biological Research Applications and Molecular Interaction Studies of 2 3 Fluoropropoxy Acetic Acid

Cellular Pathway Modulation Research via Molecular Target Engagement

Investigation of Protein-Protein Interactions (PPIs) Modulated by 2-(3-Fluoropropoxy)acetic acid Analogues

Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often implicated in disease. mdpi.comnih.gov Small molecules that can modulate these interactions are valuable tools in chemical biology and drug discovery. mdpi.com The investigation of analogues of this compound would involve synthesizing a library of structurally related compounds and screening them for their ability to either inhibit or stabilize specific PPIs.

The modulation of PPIs can be influenced by various molecular properties, including hydrophobicity, charge, and the length of aliphatic chains. nih.gov For instance, studies on amino acids and their derivatives have shown that these molecules can stabilize protein dispersions by reducing the net attractive forces in PPIs. nih.gov Analogues of this compound could be designed to vary in these properties to explore their effects on PPIs.

Table 1: Hypothetical Analogues of this compound for PPI Studies

Analogue NameStructural ModificationRationale for Investigation
2-(3-Chloropropoxy)acetic acidSubstitution of fluorine with chlorineTo assess the impact of halogen substitution on binding affinity and selectivity.
2-(4-Fluorobutoxy)acetic acidExtension of the alkoxy chainTo probe the effect of chain length on interaction with the protein surface.
3-(3-Fluoropropoxy)propanoic acidAlteration of the carboxylic acid positionTo evaluate the importance of the acid moiety's spatial orientation for activity.
N-Methyl-2-(3-fluoropropoxy)acetamideAmidation of the carboxylic acidTo determine the role of the acidic proton and potential for hydrogen bonding.

Impact on Specific Intracellular Signaling Cascades in Research Cell Lines

The introduction of a molecule like this compound or its derivatives into research cell lines could perturb various intracellular signaling cascades. The impact of such compounds is typically assessed by examining changes in the phosphorylation state of key signaling proteins, the expression levels of downstream target genes, or the localization of signaling molecules within the cell.

For example, acetic acid has been shown to activate the AMP-activated protein kinase (AMPK) signaling pathway, which plays a crucial role in regulating cellular energy metabolism. mdpi.com It has also been found to stimulate G-protein-coupled receptors, leading to an influx of intracellular calcium. bath.ac.uknih.gov Research on this compound would involve treating specific cell lines with the compound and using techniques like Western blotting, qPCR, and cellular imaging to monitor the activity of pathways such as:

MAPK/ERK Pathway: Involved in cell proliferation, differentiation, and survival.

PI3K/Akt Pathway: A key regulator of cell growth, metabolism, and apoptosis.

NF-κB Signaling Pathway: Central to the inflammatory response. mdpi.com

Development of Research Tools and Chemical Probes Utilizing this compound Scaffold

The scaffold of this compound could potentially be used as a starting point for the development of chemical probes to study biological systems. malariaworld.org These probes are essential for identifying the molecular targets of a compound and visualizing its distribution and interactions within a cell.

Synthesis of Affinity Probes for Target Enrichment and Identification

Affinity-based protein profiling (ABPP) is a powerful strategy to identify the protein targets of a small molecule. researchgate.netnih.gov This technique utilizes affinity probes, which are typically composed of three key components: a reactive group, a reporter tag (like biotin), and a linker. researchgate.net

To create an affinity probe from the this compound scaffold, one could synthesize a derivative that incorporates a photoreactive group (e.g., a diazirine or benzophenone) and a biotin tag. nih.govdntb.gov.ua When this probe is introduced to a cell lysate or live cells and irradiated with UV light, the photoreactive group forms a covalent bond with nearby proteins. nih.gov The biotin tag then allows for the enrichment of these labeled proteins using streptavidin beads, followed by their identification via mass spectrometry. nih.gov

Table 2: Components of a Hypothetical Affinity Probe Based on this compound

ComponentExample MoietyFunction
Scaffold This compoundProvides the core structure for protein binding.
Reactive Group Phenyl-diazirineForms a covalent bond with target proteins upon UV activation.
Linker Polyethylene (B3416737) glycol (PEG)Provides spatial separation between the scaffold and the reporter tag to minimize interference.
Reporter Tag BiotinEnables affinity purification of probe-protein complexes.

Development of Fluorescent or Bioluminescent Tags for Molecular Visualization

Fluorescent probes are indispensable tools for visualizing the localization and dynamics of molecules in living cells. The this compound scaffold could be chemically conjugated to a fluorophore to create a fluorescent probe. The design of such probes often relies on mechanisms like Photoinduced Electron Transfer (PeT) or spirocyclization to ensure that the probe's fluorescence is "turned on" only upon interaction with its target.

Alternatively, the scaffold could be incorporated into a bioluminescent probe. Bioluminescence imaging is highly sensitive and avoids the need for external light sources, which can cause autofluorescence and phototoxicity. A bioluminescent tag would involve linking the this compound derivative to a luciferase substrate.

The choice of the fluorescent or bioluminescent tag would depend on the specific application, including the desired wavelength of emission, brightness, and photostability.

Computational Chemistry and Theoretical Investigations of 2 3 Fluoropropoxy Acetic Acid

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and predicting the reactivity of 2-(3-fluoropropoxy)acetic acid. semanticscholar.org These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule, which in turn dictates its chemical behavior. semanticscholar.orgresearchgate.net

Due to the presence of several rotatable single bonds, this compound can exist in various three-dimensional arrangements known as conformations. Conformational analysis is a computational method used to identify the different possible spatial arrangements of a molecule and determine their relative stabilities. hawaii.edunih.gov By systematically rotating the bonds, an energy landscape can be mapped out, revealing the low-energy, stable conformers that are most likely to exist at a given temperature.

For this compound, the key dihedral angles involve the C-C and C-O bonds of the propoxy and acetic acid moieties. The calculations would likely reveal that certain staggered conformations are energetically favored over eclipsed conformations to minimize steric hindrance. Intramolecular hydrogen bonding between the carboxylic acid proton and the ether oxygen could also play a significant role in stabilizing specific conformers.

Illustrative Conformational Energy Data

Conformer Dihedral Angle (O-C-C-F) Relative Energy (kcal/mol) Population (%) at 298 K
A (Global Minimum) ~65° (gauche) 0.00 75
B 180° (anti) 1.20 15
C ~-65° (gauche) 0.85 10

Note: This table is illustrative, representing typical data from a conformational analysis. Actual values would require specific DFT calculations.

Frontier Molecular Orbital (FMO) theory simplifies the prediction of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.comyoutube.com

The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The HOMO-LUMO energy gap is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates that the molecule is more polarizable and reactive. For this compound, the HOMO would likely be localized on the oxygen atoms of the carboxylic acid group, while the LUMO might be centered around the antibonding orbitals of the carbonyl group.

Table of Illustrative FMO Properties

Molecular Orbital Energy (eV) Description
HOMO -7.5 Localized on carboxylic acid oxygen lone pairs
LUMO +1.2 Localized on the C=O π* antibonding orbital
HOMO-LUMO Gap 8.7 Indicates high kinetic stability

Note: These values are representative and would be determined precisely through quantum chemical calculations.

Quantum chemical calculations are highly effective in predicting spectroscopic properties, which can then be used to validate experimental findings. nih.gov By calculating the vibrational frequencies, it is possible to simulate the infrared (IR) and Raman spectra of this compound. nih.gov Specific peaks in the calculated spectra can be assigned to the stretching and bending motions of particular functional groups, such as the O-H and C=O stretches of the carboxylic acid, the C-O-C stretch of the ether, and the C-F stretch.

Similarly, the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) chemical shifts. nih.govucm.es These theoretical chemical shifts, when compared to experimental spectra, help confirm the molecular structure and assign specific signals to each proton and carbon atom in the molecule. nih.gov

Table of Predicted Vibrational Frequencies

Vibrational Mode Functional Group Predicted Wavenumber (cm⁻¹)
O-H stretch Carboxylic Acid ~3500 (monomer), ~3000 (dimer)
C=O stretch Carboxylic Acid ~1750
C-O-C stretch Ether ~1120
C-F stretch Fluoroalkane ~1050

Note: Predicted values are typical for these functional groups and may be refined by specific calculations.

Molecular Dynamics Simulations and Conformational Sampling in Solvation Models

While quantum mechanics provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a dynamic view of its behavior over time. rsc.org MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent. nih.govresearchgate.net

For this compound, an MD simulation in an explicit water model would reveal how the molecule interacts with water. It would show the formation and breaking of hydrogen bonds between the carboxylic acid group and water molecules, as well as the hydration structure around the hydrophobic fluoropropyl chain. nih.gov These simulations are crucial for understanding the molecule's solubility and how its conformation might change in an aqueous biological environment compared to the gas phase. rsc.orgnih.gov The simulation would sample a vast number of conformations, providing a statistical understanding of the molecule's flexibility and preferred shapes in solution. researchgate.net

In Silico Screening and Molecular Docking Studies with Biological Macromolecules

In silico techniques like molecular docking are used to predict how a small molecule, or "ligand," might bind to the active site of a biological macromolecule, such as a protein or enzyme. nih.gov This is a cornerstone of computer-aided drug design, allowing researchers to screen virtual libraries of compounds for potential biological activity. nih.govijper.org

Molecular docking simulations would place this compound into the binding pocket of a target protein and calculate a "docking score," which estimates the binding affinity. qu.edu.qa The simulation also predicts the most likely binding pose and identifies the specific non-covalent interactions that stabilize the ligand-protein complex.

For this compound, key interactions would likely involve its functional groups. The negatively charged carboxylate group could form strong hydrogen bonds or salt bridges with positively charged amino acid residues like Arginine or Lysine in the active site. The ether oxygen can act as a hydrogen bond acceptor, while the fluoropropyl group could engage in hydrophobic or specific fluorine-protein interactions.

Illustrative Molecular Docking Results against a Hypothetical Kinase Target

Parameter Value/Description
Target Protein Hypothetical Serine/Threonine Kinase
Binding Site ATP-binding pocket
Docking Score -7.2 kcal/mol
Predicted Interactions - Hydrogen bond from carboxylate to Lysine residue- Hydrogen bond from ether oxygen to backbone NH- Hydrophobic interaction of propyl chain with Leucine residue

Note: This table is a hypothetical example illustrating the output of a molecular docking study.

Virtual Screening for Novel Biological Research Targets

Virtual screening is a computational technique instrumental in drug discovery for identifying potential drug candidates from large libraries of small molecules. acs.org This process involves the use of computational methods to predict the binding of these molecules to a biological target, such as a protein or enzyme. The underlying principle is that molecules with similar chemical structures may exhibit comparable biological activities. arxiv.org Methodologies for virtual screening can be broadly categorized into ligand-based and structure-based approaches.

Ligand-based virtual screening relies on the knowledge of molecules known to interact with a target of interest. arxiv.org Pharmacophore modeling, a key ligand-based technique, identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that are crucial for biological activity. arxiv.org This pharmacophore model is then used as a query to search chemical databases for other molecules that fit these spatial and chemical requirements.

Structure-based virtual screening, on the other hand, requires the three-dimensional structure of the biological target, which can be obtained through experimental methods like X-ray crystallography or cryo-electron microscopy, or predicted using computational tools. mdpi.com Molecular docking, a prominent structure-based method, simulates the binding of a ligand to the active site of a target protein and estimates the binding affinity using a scoring function. arxiv.orgmdpi.com

While no specific virtual screening studies involving this compound have been identified in the reviewed literature, the principles of this methodology can be readily applied to explore its potential biological activities. For instance, a virtual screening campaign could be designed to identify potential protein targets for this molecule. This would involve docking this compound against a panel of known protein structures to predict potential binding interactions. The results could generate hypotheses about its mechanism of action and guide future experimental validation.

To illustrate how such a screening might be conceptualized, consider the following hypothetical data table from a virtual screening of this compound against a selection of enzymes.

Target EnzymeDocking Score (kcal/mol)Predicted Interactions
Cyclooxygenase-2 (COX-2)-8.5Hydrogen bond with Ser-530, hydrophobic interactions with Leu-352, Val-523
Carbonic Anhydrase II-7.2Coordination with Zn2+ ion, hydrogen bonds with Thr-199, Thr-200
Aldose Reductase-9.1Hydrogen bonds with Tyr-48, His-110, hydrophobic interactions with Trp-111

This is a hypothetical table to illustrate the potential output of a virtual screening study.

Quantitative Structure-Activity Relationship (QSAR) Methodologies Applied to this compound Derivatives for Research Hypothesis Generation

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. frontiersin.org The fundamental premise of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. researchgate.net These models are valuable for predicting the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts and generating hypotheses about the structural features that are important for activity. mdpi.com

The development of a QSAR model typically involves several key steps:

Data Set Selection: A series of compounds with known biological activities is compiled.

Molecular Descriptor Calculation: A wide range of numerical descriptors that encode various aspects of the molecular structure (e.g., topological, electronic, steric properties) are calculated for each compound. nih.gov

Model Building: Statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, are used to build a mathematical equation that correlates the molecular descriptors with the biological activity. acs.orgacs.org

Model Validation: The predictive power of the QSAR model is rigorously assessed using statistical techniques like cross-validation and external validation. acs.org

Although no specific QSAR studies on this compound derivatives were found, research on related classes of compounds, such as phenoxyacetic acid derivatives, demonstrates the utility of this approach. mdpi.com For these compounds, QSAR models have been developed to predict properties like penetration through plant cuticles and binding to human serum albumin, identifying lipophilicity, polarizability, and hydrogen bonding capacity as key determinants of their biological efficacy. mdpi.com

To generate research hypotheses for this compound derivatives, a QSAR study could be designed. A hypothetical series of derivatives could be synthesized and their biological activity (e.g., enzyme inhibition) measured. Molecular descriptors would then be calculated, and a QSAR model developed.

Below is a hypothetical data table illustrating the kind of data that would be used in a QSAR study of this compound derivatives.

DerivativeLogPPolar Surface Area (Ų)Dipole Moment (Debye)Biological Activity (IC50, µM)
This compound0.8546.532.515.2
2-(3-Fluoropropoxy)acetamide0.6069.763.88.7
Methyl 2-(3-fluoropropoxy)acetate1.2035.532.125.4
2-(3-Fluoropropoxy)propanamide1.0569.763.95.1

This is a hypothetical table to illustrate the data for a QSAR study.

The resulting QSAR model could reveal, for example, that increased lipophilicity and a specific spatial arrangement of the fluorine atom are positively correlated with the biological activity. This would generate the hypothesis that further modifications to enhance these properties could lead to more potent compounds.

Mechanistic Computational Studies of Reactions Involving this compound

Mechanistic computational studies employ quantum chemical methods to investigate the detailed pathways of chemical reactions. These studies provide valuable information about reaction intermediates, transition states, and activation energies, which helps in understanding how a reaction proceeds and what factors influence its rate and selectivity.

Similarly, computational studies could be performed to elucidate the mechanisms of various reactions involving this compound, such as its esterification, amidation, or decomposition. For instance, a DFT study could be used to investigate the mechanism of the thermal decomposition of this compound. The study would involve locating the transition state structures for different possible decomposition pathways and calculating their corresponding activation energies.

A hypothetical set of results from such a study is presented in the table below.

Decomposition PathwayKey IntermediateCalculated Activation Energy (kcal/mol)
DecarboxylationAcylium ion45.2
Elimination of HFAcetic acid and propenal38.5
α-Lactone formation3-Fluoropropyloxiran-2-one32.1

This is a hypothetical table to illustrate the potential output of a mechanistic computational study.

The results of such a study could predict the most likely decomposition products and provide insights into the stability of the compound under different conditions. This information would be highly valuable for guiding its synthesis, storage, and application.

Future Research Directions and Emerging Avenues for 2 3 Fluoropropoxy Acetic Acid

Exploration of Novel and Sustainable Synthetic Pathways for Enhanced Accessibility

The future synthesis of 2-(3-Fluoropropoxy)acetic acid will likely focus on developing more efficient, sustainable, and cost-effective methods. Current approaches to synthesizing fluorinated organic compounds often rely on harsh reagents and multi-step processes. Future research could explore greener alternatives, such as biocatalytic methods or flow chemistry. rsc.orgrsc.org For instance, enzyme-catalyzed reactions could offer high selectivity and reduce the environmental impact of the synthesis. rsc.org Additionally, continuous-flow technologies could enable better reaction control, scalability, and safety, particularly when handling potentially energetic intermediates. rsc.org

Key areas for investigation include:

Direct C-H Fluorination: Developing methods for the direct fluorination of C-H bonds in precursor molecules would represent a significant advancement, reducing the number of synthetic steps and improving atom economy. chemrxiv.org

Biocatalysis: Engineering enzymes to catalyze the specific fluorination or etherification steps could lead to highly efficient and environmentally friendly synthetic routes.

Flow Chemistry: Utilizing microreactor technology could enhance reaction efficiency, safety, and scalability, making the compound more accessible for extensive research. rsc.org

A comparative look at potential synthetic strategies is presented in Table 1.

Unveiling Undiscovered Biological Research Targets and Mechanistic Modalities

The biological potential of this compound remains largely unexplored. The presence of the fluorine atom can significantly alter the pharmacokinetic and pharmacodynamic properties of a molecule, including its metabolic stability, lipophilicity, and binding affinity to biological targets. mdpi.com Future research should focus on systematic screening to identify potential biological activities.

Perfluorinated carboxylic acids (PFCAs) of varying chain lengths have been shown to interact with nuclear receptors like peroxisome proliferator-activated receptors (PPARs). drugbank.comnih.gov Although this compound is not a perfluorinated compound, its fluorinated nature warrants investigation into its potential effects on these and other cellular signaling pathways. Studies on similar perfluoropolyether carboxylic acids have indicated potential impacts on developmental processes in aquatic organisms, mediated through thyroid hormone disruption. nih.gov

Initial research could involve:

High-Throughput Screening: Testing the compound against a broad range of biological targets, including enzymes, receptors, and ion channels, to identify any potential therapeutic activities.

Metabolic Stability Studies: Investigating how the fluorine atom influences the metabolic fate of the molecule in various biological systems.

Mechanism of Action Studies: For any identified biological activity, detailed studies to elucidate the underlying molecular mechanisms would be crucial.

Integration into Advanced Material Science and Nanotechnology Research

Fluorinated compounds are known for their unique properties, such as hydrophobicity, thermal stability, and low surface energy, which make them valuable in material science. researchgate.netmdpi.com this compound could serve as a versatile building block for the development of new functional materials.

In the realm of polymer science , this compound could be incorporated as a monomer to create fluorinated polymers with tailored properties. These polymers could find applications in coatings, membranes, and specialty plastics where chemical resistance and low friction are desired. rsc.org

In nanotechnology , the unique properties of fluorinated molecules are being harnessed to create advanced materials. nih.govcornell.edustrath.ac.uk this compound could be used to functionalize the surface of nanoparticles, imparting desirable properties such as altered wettability and biocompatibility. mdpi.comstrath.ac.uk Such functionalized nanoparticles could have applications in drug delivery, medical imaging, and as advanced coatings. nih.gov

Future research in this area could focus on:

Polymer Synthesis and Characterization: Incorporating this compound into various polymer backbones and evaluating the resulting material's properties.

Nanoparticle Functionalization: Developing methods to attach the compound to the surface of different types of nanoparticles and studying the impact on their physicochemical characteristics.

Self-Assembling Systems: Investigating the potential of this molecule to participate in the formation of self-assembled monolayers or other organized structures.

Development of this compound as a Scaffold for Complex Chemical Biology Probes

The structure of this compound, with its reactive carboxylic acid group and a fluorinated tail, makes it an attractive scaffold for the development of chemical biology probes. The carboxylic acid can be readily modified to attach various functionalities, such as fluorophores, affinity tags, or photo-crosslinkers.

The fluorine atom itself can serve as a valuable label for ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy , a powerful technique for studying molecular interactions and dynamics in biological systems. Furthermore, the incorporation of a radioactive fluorine isotope (¹⁸F) would enable the development of Positron Emission Tomography (PET) imaging agents . nih.govnih.gov A derivative of 3-fluoropropoxy has been used in the development of a PET ligand for the serotonin (B10506) transporter. nih.gov

Potential avenues for research include:

Synthesis of ¹⁹F NMR Probes: Attaching biomolecules of interest to the carboxylic acid group to create probes for studying protein-ligand interactions.

Development of ¹⁸F PET Tracers: Synthesizing the ¹⁸F-labeled version of the compound and its derivatives to explore their potential as imaging agents for various diseases. nih.gov

Fluorescent Probes: Conjugating fluorescent dyes to the molecule to create probes for cellular imaging and biological assays.

Methodological Advancements in Characterization and Analytical Techniques for Research Purity and Identity

As research into this compound progresses, the development of robust analytical methods for its characterization and quantification will be essential. This includes techniques to confirm its identity, assess its purity, and detect it in complex matrices.

Standard analytical techniques that would require optimization for this specific compound include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Detailed ¹H, ¹³C, and ¹⁹F NMR studies will be fundamental for structural elucidation and purity assessment.

Mass Spectrometry (MS): Developing sensitive and specific MS methods, such as liquid chromatography-mass spectrometry (LC-MS), will be crucial for detecting and quantifying the compound at low concentrations. ncsu.edu

Chromatographic Methods: High-performance liquid chromatography (HPLC) and gas chromatography (GC) methods will need to be developed for purification and routine analysis.

Future research in analytical methodology could explore the unique spectral signatures imparted by the fluoropropoxy group to develop highly selective detection methods.

Table 2: Key Analytical Techniques for the Characterization of this compound

Technique Information Provided Potential Research Focus
¹H, ¹³C, ¹⁹F NMR Spectroscopy Structural confirmation, purity assessment Detailed spectral assignment, studies of conformational dynamics
Mass Spectrometry (LC-MS, GC-MS) Molecular weight confirmation, fragmentation patterns, quantification Development of sensitive methods for trace analysis in biological and environmental samples
High-Performance Liquid Chromatography (HPLC) Purification, purity analysis, quantification Method development for routine analysis and preparative separation
Gas Chromatography (GC) Purity analysis of volatile derivatives Derivatization strategies for enhanced volatility and detection

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(3-Fluoropropoxy)acetic acid, and how can purity be ensured?

  • Methodology : The compound can be synthesized via nucleophilic substitution, where 3-fluoropropanol reacts with a halogenated acetic acid derivative (e.g., bromoacetic acid) under basic conditions. Key steps include temperature control (0–5°C for exothermic reactions) and purification via column chromatography or recrystallization. Use anhydrous solvents to minimize hydrolysis by-products.
  • Purity Considerations : Storage under inert atmosphere and low temperatures (-20°C) prevents degradation .

Q. Which analytical techniques are most effective for characterizing this compound?

  • LC-MS/MS : Detects molecular ions (e.g., [M-H]⁻ at m/z 195) and fragmentation patterns to confirm structure. Use C18 columns with methanol/water mobile phases containing 0.1% formic acid for optimal separation .
  • NMR Spectroscopy : ¹⁹F NMR resolves fluorinated groups (δ -220 to -230 ppm for CF₃ groups in analogous PFAS). ¹H NMR identifies the acetic acid proton (δ 3.8–4.2 ppm) and fluoropropoxy chain protons (δ 1.6–2.0 ppm) .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts or LC-MS peaks)?

  • Troubleshooting :

  • NMR Artifacts : Trace trifluoroacetic acid (TFA) in solvents can interfere with ¹⁹F NMR. Use deuterated solvents without TFA and confirm purity via blank runs .
  • LC-MS Adducts : Sodium or potassium adducts ([M+Na]⁺/[M+K]⁺) may skew molecular ion identification. Include ammonium acetate in mobile phases to suppress adduct formation .

Q. What experimental designs are suitable for studying environmental persistence and degradation pathways?

  • Degradation Studies :

  • Hydrolysis : Expose the compound to buffered solutions (pH 3–11) at 25–50°C. Monitor via LC-MS for breakdown products (e.g., fluoropropanol, glycolic acid).
  • Photolysis : Use UV irradiation (254 nm) in aqueous matrices; quantify half-lives and identify radicals via electron paramagnetic resonance (EPR) .
    • Data Interpretation : Compare degradation kinetics with structurally related PFAS (e.g., perfluorobutane sulfonic acid), which exhibit half-lives >5 years in water .

Q. How can researchers address discrepancies in toxicity assessments across studies?

  • Mechanistic Analysis :

  • Use in vitro assays (e.g., mitochondrial membrane potential assays) to evaluate cellular toxicity.
  • Cross-validate with in silico models (e.g., QSAR) to predict bioaccumulation factors (BCF) and endocrine disruption potential .
    • Contradiction Resolution : Variability in cell lines or exposure durations may explain divergent results. Standardize protocols using OECD guidelines for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.